molecular formula C11H15NO3 B12626684 Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 920277-23-2

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Cat. No.: B12626684
CAS No.: 920277-23-2
M. Wt: 209.24 g/mol
InChI Key: HRJKQWCNQJAYRH-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chiral benzamide derivative characterized by its stereospecific (1S)-configured substituent. The compound features a benzamide core linked to a 2-hydroxy-1-(hydroxymethyl)propyl group, which introduces two hydroxyl moieties and a hydroxymethyl branch.

Properties

CAS No.

920277-23-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1

InChI Key

HRJKQWCNQJAYRH-HTLJXXAVSA-N

Isomeric SMILES

CC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of solid acid catalysts, which provide active sites for the synthesis. The advantages of this method include low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted benzamides .

Scientific Research Applications

Benzamide derivatives have been extensively studied for their biological activities. They often act as enzyme inhibitors or modulators in various biochemical pathways.

  • Anticancer Activity : Research has shown that benzamide derivatives can inhibit the activity of specific kinases involved in cancer progression. For instance, compounds similar to Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- have been identified as potential inhibitors of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) . These compounds can interfere with the signaling pathways that promote tumor growth and survival.
  • Neutrophil Chemotaxis Inhibition : Another study highlighted the use of benzamide derivatives for treating conditions related to excessive neutrophil chemotaxis, which is a critical factor in inflammatory diseases . The ability to modulate immune responses makes these compounds valuable in developing anti-inflammatory drugs.

Medicinal Chemistry Applications

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- serves as a scaffold in medicinal chemistry for designing new therapeutics.

  • Drug Development : The compound has been utilized in synthesizing new drug candidates targeting various receptors. For example, modifications to the benzamide structure have led to the discovery of compounds that activate glucokinase, a target for type 2 diabetes treatment . These derivatives enhance glucose uptake in cells, providing a potential therapeutic avenue for managing diabetes.
  • Antimycobacterial Agents : Recent studies have explored benzamide derivatives as potential antimycobacterial agents. Compounds designed based on this structure have shown promising activity against Mycobacterium tuberculosis, indicating their potential role in treating tuberculosis .

Synthesis and Characterization

The synthesis of benzamide derivatives often involves straightforward chemical reactions that allow for structural modifications to enhance biological activity.

Synthesis Method Description
Acylation Reactions Commonly used to introduce the benzamide functional group onto various amines or alcohols.
Hydroxymethylation Specific reactions that introduce hydroxymethyl groups, enhancing solubility and bioactivity.
Substitution Reactions Allow for the introduction of various substituents on the aromatic ring to optimize pharmacological properties.

Case Study 1: Anticancer Activity

A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit BCR-ABL kinase activity. The most active compound exhibited a significant reduction in cell proliferation in CML cell lines, demonstrating the potential of these derivatives as anticancer agents .

Case Study 2: Diabetes Management

In an experimental study, a novel benzamide derivative was tested for its glucokinase activation properties. Results indicated that this compound significantly increased glucose uptake in hepatocytes compared to controls, highlighting its potential application in diabetes therapy .

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- and related benzamide derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight Functional Applications References
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (1S)-configured 2-hydroxy-1-(hydroxymethyl)propyl group; hydrophilic hydroxyl moieties Not explicitly provided Not explicitly provided Potential hydrogen-bonding interactions in drug design or catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group; 3-methylbenzoyl substituent C12H17NO2 207.27 Metal-catalyzed C–H bond functionalization (e.g., palladium-catalyzed reactions)
Benzamide, N-[(1R)-2-methyl-1-phenylpropyl]- (1R)-configured 2-methyl-1-phenylpropyl group; hydrophobic phenyl substituent C17H19NO 253.34 Synthetic intermediate with 49% reported yield; stereochemical diversity studies
4-Bromo-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]benzamide 4-bromo substitution on benzamide; (1S)-hydroxymethyl group C12H16BrNO2 286.17 Electrophilic reactivity for further functionalization (e.g., Suzuki coupling)
N-[(1S)-1-[[[2-(tert-Butyl)phenyl]amino]carbonyl]-2-methylpropyl]benzamide Urea-linked tert-butylphenyl group; bulky hydrophobic substituent C22H28N2O2 352.47 Potential enzyme inhibition or receptor binding due to steric bulk
Benzamide, N-[(1S)-2,2-dimethyl-1-phenylpropyl]- (1S)-2,2-dimethyl-1-phenylpropyl group; enhanced lipophilicity C18H21NO 267.37 Membrane permeability studies in drug delivery
Benzamide, 3-(1H-benzimidazol-2-ylamino)-N-[3-(1H-imidazol-1-yl)propyl]- Benzimidazole and imidazole heterocycles; dual hydrogen-bonding sites C20H20N6O 376.41 Antifungal or antimicrobial activity via heterocyclic interactions

Key Comparative Insights

Stereochemistry and Reactivity :

  • The (1S)-configuration in the target compound and contrasts with the (1R)-configuration in , highlighting the role of chirality in biological activity and synthetic pathways. For example, the (1S)-hydroxymethyl group in the target compound may enhance solubility compared to the hydrophobic (1R)-phenyl group in .

Functional Group Impact :

  • Hydroxyl and hydroxymethyl groups (target compound, ) improve water solubility and hydrogen-bonding capacity, whereas bromo () and tert-butyl () substituents increase electrophilicity and steric bulk, respectively. These differences influence applications: hydrophilic derivatives may favor aqueous-phase catalysis, while lipophilic analogs () are suited for membrane penetration .

Synthetic Yields and Routes: and report yields of 49–100% using coupling reactions between benzoyl chlorides and amino alcohols. The target compound’s synthesis likely follows similar steps but may require chiral resolution to isolate the (1S)-enantiomer .

The target compound’s hydroxyl groups suggest utility in prodrug formulations or as a ligand in asymmetric catalysis .

Biological Activity

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, has the molecular formula C_{10}H_{13}N_{1}O_{3} and a molecular weight of approximately 215.25 g/mol. The structure features a hydroxymethyl group and a hydroxy group on a propyl chain, which contribute to its unique biological properties .

P2X7 Receptor Inhibition

One of the key mechanisms through which Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- exhibits its biological activity is by acting as an inhibitor of the P2X7 receptor. This receptor is implicated in various inflammatory processes and pain signaling pathways. Inhibition of the P2X7 receptor may provide therapeutic benefits in conditions such as chronic pain and inflammatory diseases .

Anti-Cancer Activity

Research indicates that benzamide derivatives, including N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, show promise in anti-cancer applications. For instance, studies have demonstrated that certain benzamide variants can induce apoptosis in cancer cell lines. The compound's ability to modulate cellular signaling pathways has been linked to its potential effectiveness against tumors .

Biological Activity Summary Table

Activity Mechanism Reference
P2X7 Receptor InhibitionModulates inflammatory responses
Anti-Cancer EffectsInduces apoptosis in cancer cells
Neuroprotective PropertiesPotential modulation of neuroinflammatory pathways

In Vitro Studies

In vitro studies have shown that Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can significantly reduce the viability of various cancer cell lines. For example, a study reported that this compound demonstrated an IC50 value indicating effective cytotoxicity against MCF cell lines .

Animal Models

Animal studies have corroborated the in vitro findings, showing that treatment with benzamide derivatives can suppress tumor growth in mice models. These studies often involve dosing regimens that assess both efficacy and safety profiles .

Q & A

Q. What are the recommended methods for synthesizing Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-, and how can purity be optimized?

Synthesis typically involves coupling reactions between activated benzoyl derivatives and chiral aminodiol precursors. For example, analogous compounds are synthesized via catalytic hydrogenation (e.g., Pd/C, H₂) or condensation with acid chlorides in the presence of pyridine . Purification often employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

1H and 13C NMR spectroscopy are essential for verifying stereochemistry and functional groups. For instance, NMR signals for hydroxyl and hydroxymethyl protons (δ 1.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) confirm the backbone . HRMS provides exact mass data (e.g., [M+H]+ calculated/experimental values within 1 ppm error), while infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if airborne particulates are generated. Work should occur in a fume hood with local exhaust ventilation to minimize inhalation risks . Emergency procedures for spills involve containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. How should this compound be stored to ensure long-term stability?

Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and incompatible materials (e.g., strong oxidizers). Stability assessments via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s physicochemical properties (e.g., solubility, stability)?

Discrepancies in reported solubility or stability (e.g., aqueous vs. organic solvents) may arise from impurities or stereochemical variations. Methodological standardization is critical:

  • Use differential scanning calorimetry (DSC) to determine melting points and thermal stability .
  • Conduct kinetic solubility studies in buffered solutions (pH 1–12) with UV/Vis or nephelometry .
  • Compare results against structurally similar compounds (e.g., Hexadecanamide derivatives) to identify trends .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the benzamide aromatic ring or modify the hydroxymethylpropyl chain. For example, thioether derivatives (e.g., thienylmethylthio-benzamides) have shown antiviral activity .
  • Biological Assays : Screen analogs for enzyme inhibition (e.g., HIV-1 protease) using fluorescence resonance energy transfer (FRET) assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. How can researchers resolve contradictions in reported toxicological data?

  • In Vitro Testing : Use Ames tests (bacterial reverse mutation assay) for mutagenicity and MTT assays on human cell lines (e.g., HEK293) for acute cytotoxicity .
  • Comparative Analysis : Cross-reference SDS data from multiple sources (e.g., TCI America vs. Aladdin Scientific) to identify consensus on hazard classifications .

Q. What methodologies are suitable for investigating its mechanism of action in therapeutic contexts?

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How can degradation products be characterized under stress conditions?

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative agents (H₂O₂). Analyze degradation products via LC-MS to identify fragments (e.g., hydroxylated or cleaved derivatives) .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of degradation peaks .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the (1S)-hydroxy center .
  • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.